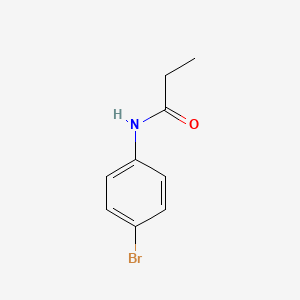

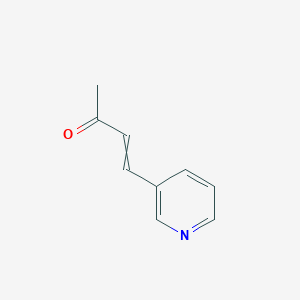

![molecular formula C8H6N4 B3350516 5H-tetrazolo[5,1-a]isoindole CAS No. 28647-91-8](/img/structure/B3350516.png)

5H-tetrazolo[5,1-a]isoindole

Overview

Description

5H-tetrazolo[5,1-a]isoindole is a chemical compound with the molecular formula C8H6N4 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of isoindoles, including 5H-tetrazolo[5,1-a]isoindole, often involves a Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters . This reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino esters .Chemical Reactions Analysis

The electronic structure and absorption spectra of cyanine dyes – tetrazoloisoindole derivatives and triazoloisoindole were calculated . It was shown that these dyes, in terms of their electronic structure, are trimethine cyanine, although formally they are monomethine cyanine .Scientific Research Applications

1. Medicinal Chemistry and Drug Development

A novel class of 5-substituted 5H-imidazo[5,1-a]isoindoles, including 5H-tetrazolo[5,1-a]isoindole derivatives, has been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response regulation. These compounds were optimized for IDO1 inhibitory activity and pharmacokinetic properties suitable for oral dosing, making them significant in drug development, particularly in cancer immunotherapy (Kumar et al., 2019).

2. Dye Synthesis

5H-tetrazolo[5,1-a]isoindole has been utilized in the synthesis of novel cyanine dyes. This compound, through acylation reactions, leads to derivatives that form a new type of tetrazoloisoindole-based monomethinecyanines. These dyes, whose structures were confirmed by X-ray diffraction, have potential applications in various fields such as materials science and imaging technologies (Voitenko et al., 2004).

3. Synthetic Chemistry

5H-tetrazolo[5,1-a]isoindole and its derivatives are used in synthetic chemistry as metabolism-resistant isosteric replacements for carboxylic acids. Their use as substitutes in analogue syntheses offers insights into the medicinal chemistry of tetrazolic acids, demonstrating their importance in the development of drug substances (Herr, 2002).

4. Organic Synthesis Methodologies

In organic synthesis, the efficient synthesis of 5H-tetrazolo[5,1-a]isoindole heterofused compounds has been achieved using copper(I)-catalyzed intramolecular coupling. This method provides a concise route to access these compounds, opening up possibilities for novel synthetic pathways in organic chemistry (Huang et al., 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5H-tetrazolo[5,1-a]isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-2-4-7-6(3-1)5-12-8(7)9-10-11-12/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXYPCVUINQNQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=NN=NN31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349684 | |

| Record name | 5H-tetrazolo[5,1-a]isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-tetrazolo[5,1-a]isoindole | |

CAS RN |

28647-91-8 | |

| Record name | 5H-tetrazolo[5,1-a]isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine](/img/structure/B3350436.png)

![1,7-Diazabicyclo[2.2.1]heptane](/img/structure/B3350449.png)

![1-Azabicyclo[3.2.1]octane](/img/structure/B3350450.png)

![1-Azabicyclo[3.3.1]nonane](/img/structure/B3350462.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3350495.png)

![5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine](/img/structure/B3350533.png)